3,4-Dichlorobenzyl alcohol

Catalog No.
S702566
CAS No.
1805-32-9
M.F
C7H6Cl2O
M. Wt
177.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorobenzyl alcohol

CAS Number

1805-32-9

Product Name

3,4-Dichlorobenzyl alcohol

IUPAC Name

(3,4-dichlorophenyl)methanol

Molecular Formula

C7H6Cl2O

Molecular Weight

177.02 g/mol

InChI

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2

InChI Key

FVJIUQSKXOYFKG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)Cl)Cl

Solubility

0.01 M

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)Cl

Antimicrobial Activity:

3,4-Dichlorobenzyl alcohol has been studied for its potential as an antimicrobial agent. In vitro studies have shown its effectiveness against a variety of viruses, including those associated with the common cold []. It has also demonstrated fungicidal properties against certain fungal strains []. However, further research is needed to determine its efficacy and safety in vivo (within a living organism).

Pharmaceutical Applications:

3,4-Dichlorobenzyl alcohol is present in some over-the-counter lozenges used to treat sore throat. Studies have shown that it can provide temporary relief from pain and discomfort, although the exact mechanism of action is not fully understood []. However, it's important to note that the European Commission has raised concerns about the lack of sufficient data on the safety of this compound, particularly regarding its potential genotoxicity (ability to damage genetic material) and cumulative exposure [].

Chemical Intermediate:

3,4-Dichlorobenzyl alcohol is also used as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides []. Its specific properties, such as its reactivity and solubility, make it a valuable starting material for various chemical reactions.

3,4-Dichlorobenzyl alcohol is an organic compound with the chemical formula C7H6Cl2OC_7H_6Cl_2O. It belongs to the class of dichlorobenzenes, specifically characterized by having two chlorine atoms attached to a benzene ring. This compound is known for its mild antiseptic properties and is commonly used in various pharmaceutical formulations, particularly in throat lozenges and oral care products. Its molecular weight is approximately 177.02 g/mol, and it exists as a solid at room temperature .

Typical of alcohols and halogenated compounds:

  • Esterification: It can react with acids to form esters.
  • Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

These reactions are significant in organic synthesis, allowing for the derivation of various functionalized compounds.

3,4-Dichlorobenzyl alcohol exhibits notable biological activities:

  • Antiseptic Properties: It is effective against bacteria and viruses associated with throat infections, making it a common ingredient in throat lozenges .
  • Local Anesthetic Effects: The compound has been shown to block sodium channels, contributing to its local anesthetic properties .
  • Antiviral Activity: Studies indicate that it can deactivate certain viruses, including respiratory syncytial virus and SARS-CoV, although it does not affect adenovirus or rhinovirus .

Several methods exist for synthesizing 3,4-dichlorobenzyl alcohol:

  • Chlorination of Benzyl Alcohol: Benzyl alcohol can be chlorinated using chlorine gas or chlorinating agents in the presence of a catalyst.
  • Reduction of 3,4-Dichlorobenzaldehyde: This method involves the reduction of the corresponding aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: Starting from dichlorobenzene, electrophilic substitution can introduce the hydroxyl group under acidic conditions.

These methods vary in efficiency and yield based on reaction conditions and starting materials.

3,4-Dichlorobenzyl alcohol has diverse applications:

  • Pharmaceuticals: Used as an active ingredient in throat lozenges and antiseptic formulations.
  • Personal Care Products: Incorporated into mouthwashes and dental hygiene products due to its antimicrobial properties.
  • Industrial Uses: Employed as a solvent and intermediate in organic synthesis.

Its versatility makes it valuable across multiple sectors.

Research has explored the interactions of 3,4-dichlorobenzyl alcohol with various biological systems:

  • Protein Binding: It interacts with sodium channel proteins, influencing nerve signal transmission .
  • Metabolic Pathways: Upon administration, it is metabolized primarily in the liver to hippuric acid, which is then excreted via urine .
  • Synergistic Effects: In combination with other compounds like amylmetacresol, it enhances antimicrobial efficacy against specific pathogens .

These studies highlight its pharmacokinetic profile and potential therapeutic synergism.

Several compounds share structural similarities with 3,4-dichlorobenzyl alcohol. Here are some notable examples:

Compound NameChemical FormulaKey Features
2,4-Dichlorobenzyl AlcoholC7H6Cl2OC_7H_6Cl_2OSimilar antiseptic properties; used in lozenges.
Benzyl AlcoholC7H8OC_7H_8OLess potent antiseptic; used as a solvent.
Chlorobenzyl AlcoholC7H7ClOC_7H_7ClOExhibits antibacterial properties; less studied.

Uniqueness

3,4-Dichlorobenzyl alcohol stands out due to its specific positioning of chlorine atoms which enhances its biological activity compared to similar compounds. Its dual role as both an antiseptic and local anesthetic makes it particularly unique among halogenated benzyl alcohols.

XLogP3

2.7

Boiling Point

149.5 °C

LogP

2.74 (LogP)

Melting Point

36.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (15.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

1805-32-9

Wikipedia

3,4-Dichlorobenzyl alcohol

Dates

Last modified: 08-15-2023

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